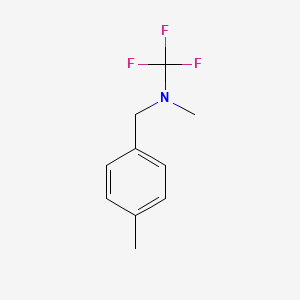
2-(4-Hexylphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hexylphenyl)quinoline: is an organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. The compound this compound is characterized by the presence of a hexyl group attached to the phenyl ring, which is further connected to the quinoline core. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid. Another method involves the Pfitzinger reaction, where isatin derivatives react with aniline in the presence of a base to form quinoline derivatives.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction efficiency. Solvent recovery and recycling are also important considerations in industrial production to ensure sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Hexylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the quinoline ring, typically using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, halogens, catalysts such as iron(III) chloride.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Aplicaciones Científicas De Investigación
Chemistry: 2-(4-Hexylphenyl)quinoline is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound derivatives have been investigated for their potential as therapeutic agents. Quinolines are known for their antimicrobial, antimalarial, and anticancer properties. The hexylphenyl modification may enhance the compound’s bioavailability and target specificity.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable, luminescent complexes makes it valuable in the field of optoelectronics.
Mecanismo De Acción
The mechanism of action of 2-(4-Hexylphenyl)quinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they may inhibit DNA gyrase or topoisomerase, enzymes crucial for bacterial DNA replication, leading to antibacterial effects. In optoelectronics, the compound’s luminescent properties are attributed to its ability to form stable excited states, which emit light upon relaxation.
Comparación Con Compuestos Similares
2-Phenylquinoline: Lacks the hexyl group, resulting in different solubility and reactivity.
4-Hexylquinoline: The hexyl group is attached directly to the quinoline ring, altering its electronic properties.
2-(4-Methylphenyl)quinoline: The presence of a methyl group instead of a hexyl group affects the compound’s steric and electronic characteristics.
Uniqueness: 2-(4-Hexylphenyl)quinoline’s unique combination of a hexyl group and a quinoline core imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents, increases its hydrophobicity, and may improve its interaction with biological targets or electronic materials.
Propiedades
Fórmula molecular |
C21H23N |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-(4-hexylphenyl)quinoline |
InChI |
InChI=1S/C21H23N/c1-2-3-4-5-8-17-11-13-19(14-12-17)21-16-15-18-9-6-7-10-20(18)22-21/h6-7,9-16H,2-5,8H2,1H3 |
Clave InChI |
IBHQERJRFBRAAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


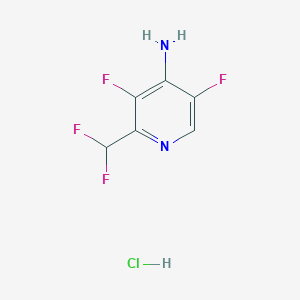
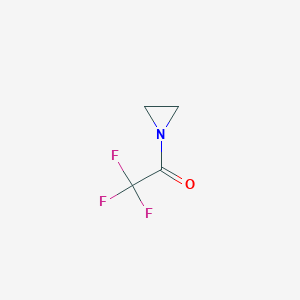



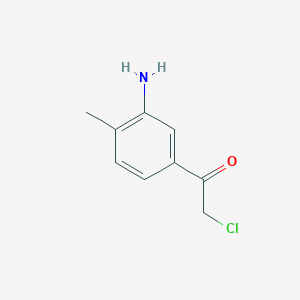

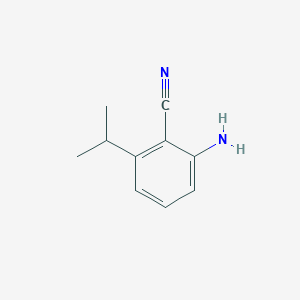


![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)


